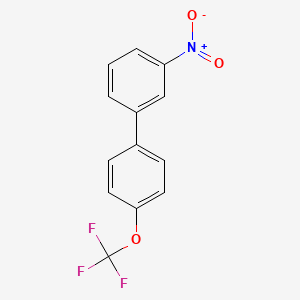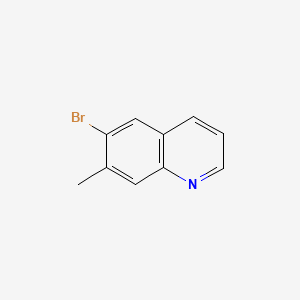
6-溴-7-甲基喹啉
描述
6-Bromo-7-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol . The presence of a bromine atom and a methyl group on the quinoline ring significantly influences its chemical properties and reactivity.
科学研究应用
Chemistry: 6-Bromo-7-methylquinoline is used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities .
Biology and Medicine: Quinoline derivatives, including 6-Bromo-7-methylquinoline, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties . They are also used in the development of drugs targeting various diseases such as malaria, tuberculosis, and cancer .
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications .
作用机制
Target of Action
6-Bromo-7-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, depending on their specific structures and functional groups .
Mode of Action
Quinoline derivatives are known to exhibit diverse modes of action, often involving interactions with cellular enzymes or receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific effects of 6-Bromo-7-methylquinoline would likely depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 6-Bromo-7-methylquinoline could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or organisms . .
准备方法
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing quinoline derivatives include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions. These methods often involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions.
Modern Methods: Recent advancements include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-7-methylquinoline can undergo nucleophilic substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves the use of palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.
Major Products:
Substituted Quinoline Derivatives: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
相似化合物的比较
6-Bromo-4-chloro-7-methylquinoline: Another quinoline derivative with similar structural features but with an additional chlorine atom.
7-Methylquinoline: Lacks the bromine atom, which affects its reactivity and biological activity.
Uniqueness: 6-Bromo-7-methylquinoline is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its reactivity in substitution reactions and its potential biological activities compared to other quinoline derivatives .
属性
IUPAC Name |
6-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWSJBVVZOOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728282 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122759-89-1 | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)

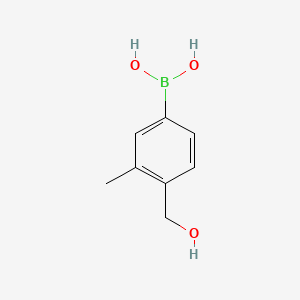

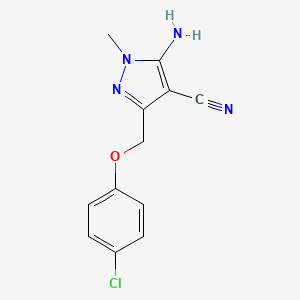
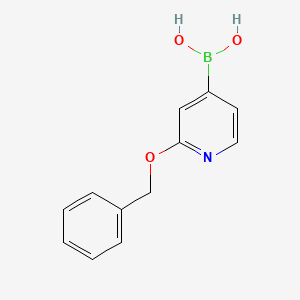

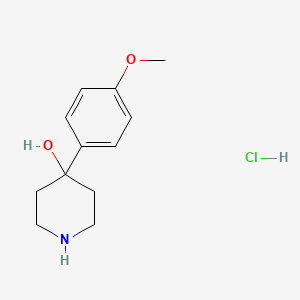
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)


